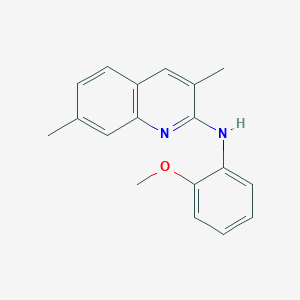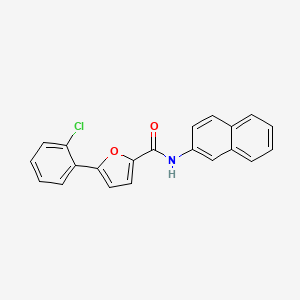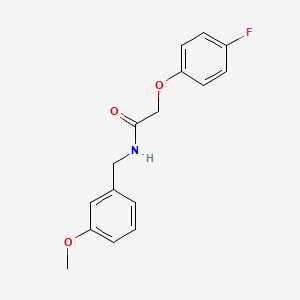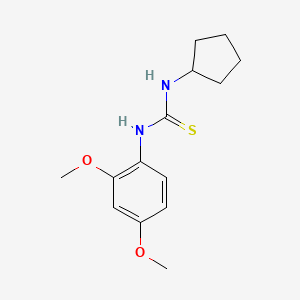![molecular formula C15H16FN3S B5804161 N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5804161.png)
N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea, commonly known as DAPT, is a chemical compound that has gained significant attention in the scientific community. DAPT is a potent inhibitor of γ-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the generation of amyloid-β (Aβ) peptides. Aβ peptides are the main components of amyloid plaques, which are a hallmark of Alzheimer's disease (AD). Therefore, DAPT has been extensively studied for its potential therapeutic use in AD and other neurodegenerative disorders.
Wirkmechanismus
DAPT inhibits γ-secretase, an enzyme that cleaves N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea to generate Aβ peptides. By inhibiting γ-secretase, DAPT reduces the production of Aβ peptides, which are the main components of amyloid plaques. In addition, DAPT has been shown to affect the processing of other γ-secretase substrates, such as Notch, which plays a crucial role in cell differentiation and proliferation.
Biochemical and Physiological Effects:
DAPT has been shown to have a variety of biochemical and physiological effects. In addition to reducing Aβ production, DAPT has been shown to affect the processing of other γ-secretase substrates, such as Notch. This can have significant effects on cell differentiation and proliferation. In addition, DAPT has been shown to affect the expression of other genes involved in AD pathology, such as tau protein.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DAPT is its potency as a γ-secretase inhibitor. DAPT has been shown to effectively reduce Aβ production in vitro and in vivo at low concentrations. In addition, DAPT has been extensively studied, and its mechanism of action is well understood. However, one of the main limitations of DAPT is its lack of specificity. DAPT inhibits γ-secretase, which is involved in the processing of a variety of substrates, not just N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea. Therefore, the use of DAPT may have unintended effects on other cellular processes.
Zukünftige Richtungen
There are several future directions for the study of DAPT. One potential direction is the development of more specific γ-secretase inhibitors that target only the processing of N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea. In addition, the combination of DAPT with other drugs that target different aspects of AD pathology may be a promising approach for the development of AD therapeutics. Finally, the study of the effects of DAPT on other γ-secretase substrates, such as Notch, may have significant implications for the development of cancer therapeutics.
Synthesemethoden
DAPT can be synthesized through a multistep process that involves the reaction of 4-fluoroaniline with thionyl chloride to form 4-fluorobenzene sulfonyl chloride. This intermediate is then reacted with N,N-dimethylaniline to form N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide. Finally, this compound is reacted with potassium thiocyanate in the presence of a catalyst to form DAPT.
Wissenschaftliche Forschungsanwendungen
DAPT has been extensively studied for its potential therapeutic use in AD and other neurodegenerative disorders. Studies have shown that DAPT can effectively reduce the production of Aβ peptides in vitro and in vivo. In addition, DAPT has been shown to improve cognitive function in animal models of AD. Therefore, DAPT is considered a promising candidate for the development of AD therapeutics.
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3S/c1-19(2)14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQVQKQERULKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)phenyl]-3-(4-fluorophenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5804100.png)

![4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)
![3-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5804121.png)


![2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)



![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)